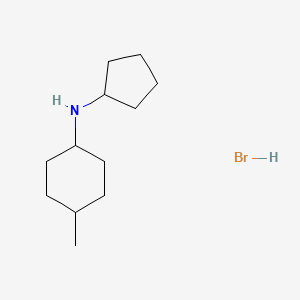
N-cyclopentyl-4-methylcyclohexanamine hydrobromide
Overview
Description
N-cyclopentyl-4-methylcyclohexanamine hydrobromide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the body and play a critical role in many physiological processes.
Scientific Research Applications
Hydrogen Storage and Delivery
One area of research that might be relevant to the application of N-cyclopentyl-4-methylcyclohexanamine hydrobromide is in the development of efficient and selective dehydrogenation of organic carriers for hydrogen storage and delivery. Studies have explored various organic compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, for their potential as hydrogen carriers. These compounds are evaluated based on their physical properties, stability, toxicity/environmental impact, and cost criteria. Methylcyclohexane, for instance, has been identified as a suitable candidate for hydrogen storage and delivery due to its favorable properties, though the economic viability is contingent upon the hydrogen content and other factors (Bourane et al., 2016).
Mucoactive Agent in Respiratory Diseases
Another potential application area is the use of related compounds as mucoactive agents in the treatment of respiratory diseases. Ambroxol, for example, is a mucoactive agent that has demonstrated efficacy and safety in treating both acute and chronic respiratory diseases, especially in pediatric patients. Its use has been associated with significant benefits in treating bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport (Kantar et al., 2020).
Psychoactive Substance Research
Research into psychoactive substances, including novel synthetic opioids and other compounds, provides insights into the pharmacology, desired and unwanted effects, and potential therapeutic applications or concerns associated with these substances. Understanding the chemistry, pharmacology, and impact on drug markets of these compounds can inform discussions on their regulation, monitoring, and potential misuse (Sharma et al., 2018).
Teratogenic and Mutagenic Effects of Compounds
Studies on the teratogenic and mutagenic effects of compounds like cyclophosphamide provide critical insights into the mechanisms through which these compounds interact with DNA and induce mutations, contributing to our understanding of their impacts on development and potential for causing cancer. Such research underscores the importance of investigating the biological effects and safety profiles of chemical compounds (Mirkes, 1985).
properties
IUPAC Name |
N-cyclopentyl-4-methylcyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.BrH/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;/h10-13H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOATJMXFLEEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methylcyclohexanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)
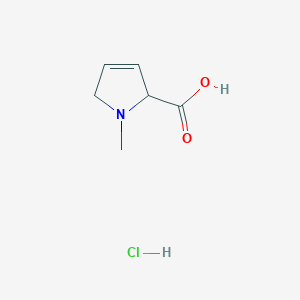
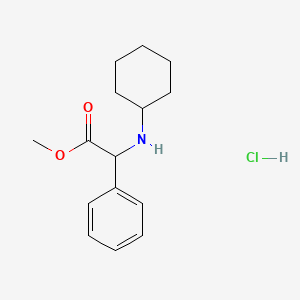
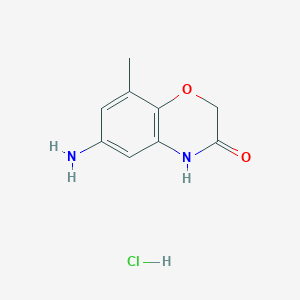
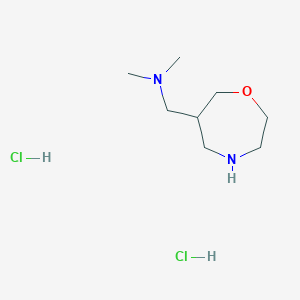
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)
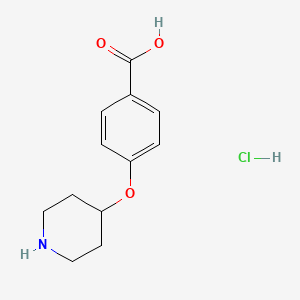

amine hydrobromide](/img/structure/B3106986.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)